2,3,5-Trimethylnonane
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Overview
Description
2,3,5-Trimethylnonane is an organic compound with the molecular formula C12H26. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by the presence of three methyl groups attached to the nonane backbone at the 2nd, 3rd, and 5th positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylnonane can be achieved through various organic synthesis techniques. One common method involves the alkylation of nonane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trimethylnonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by removing hydrogen atoms.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method for reduction.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) in the presence of UV light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
2,3,5-Trimethylnonane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of alkane reactivity and as a starting material for the synthesis of more complex molecules.
Biology: Research on the biological effects of alkanes often includes studies on this compound to understand its interactions with biological membranes and enzymes.
Medicine: While not a common pharmaceutical agent, it serves as a model compound in drug development studies to investigate the pharmacokinetics and metabolism of alkanes.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethylnonane primarily involves its interactions at the molecular level. As a non-polar hydrocarbon, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, its reactivity is influenced by the presence of methyl groups, which can stabilize or destabilize transition states, thereby affecting reaction rates and outcomes .
Comparison with Similar Compounds
- 2,2,3-Trimethylnonane
- 2,4,5-Trimethylnonane
- 2,3,6-Trimethylnonane
Comparison: 2,3,5-Trimethylnonane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. For example, the placement of methyl groups can affect boiling points, solubility, and reactivity. Compared to its isomers, this compound may exhibit different reactivity patterns in substitution and oxidation reactions due to steric and electronic effects .
Properties
IUPAC Name |
2,3,5-trimethylnonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-6-7-8-11(4)9-12(5)10(2)3/h10-12H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESSJVKAXJWJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699969 |
Source
|
Record name | 2,3,5-Trimethylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62184-57-0 |
Source
|
Record name | 2,3,5-Trimethylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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